molecular formula C15H21NO3S B8548650 1-(4-{[4-(Methanesulfonyl)phenyl]methyl}piperidin-1-yl)ethan-1-one CAS No. 333795-04-3

1-(4-{[4-(Methanesulfonyl)phenyl]methyl}piperidin-1-yl)ethan-1-one

Cat. No. B8548650
CAS RN: 333795-04-3
M. Wt: 295.4 g/mol
InChI Key: RJCSZNCZSWMZFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-{[4-(Methanesulfonyl)phenyl]methyl}piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C15H21NO3S and its molecular weight is 295.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-{[4-(Methanesulfonyl)phenyl]methyl}piperidin-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-{[4-(Methanesulfonyl)phenyl]methyl}piperidin-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

333795-04-3

Product Name

1-(4-{[4-(Methanesulfonyl)phenyl]methyl}piperidin-1-yl)ethan-1-one

Molecular Formula

C15H21NO3S

Molecular Weight

295.4 g/mol

IUPAC Name

1-[4-[(4-methylsulfonylphenyl)methyl]piperidin-1-yl]ethanone

InChI

InChI=1S/C15H21NO3S/c1-12(17)16-9-7-14(8-10-16)11-13-3-5-15(6-4-13)20(2,18)19/h3-6,14H,7-11H2,1-2H3

InChI Key

RJCSZNCZSWMZFH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)CC2=CC=C(C=C2)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of sodium hydrogensulfite (4.57 g) and sodium bicarbonate (6.10 g) in water (40 mL) was added 4-[(1-acetyl-4-piperidinyl)methyl]benzenesulfonyl chloride (11.46 g) at 75° C. under stirring, and the mixture was stirred at 75° C. for an hour. Chloroacetic acid (5.14 g) and an aqueous solution of 50% sodium hydroxide (4.4 mL) was added to the reaction solution and stirred for 20 hours under reflux with heat. 1N Hydrochloric acid (20 ml) was added to the reaction mixture at 0° C., and the reaction mixture was extracted with ethyl acetate (60 mL, 30 mL). The organic phase was washed with saturated brine (10 mL×2), dried over magnesium sulfate (anhydrous), and concentrated under reduced pressure. The residue was subjected to column chromatography (silica gel 150 g, ethyl acetate/methanol=1/0→9/1). The objective fraction was concentrated under reduced pressure to give the title compound as a colorless oil (8.76 g).
Quantity
4.57 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
11.46 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.14 g
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

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